4-(4-Fluorophenyl)-3-methylpiperidine

Lipophilicity Medicinal Chemistry ADME

4-(4-Fluorophenyl)-3-methylpiperidine features the critical trans-4-(4-fluorophenyl)-3-methyl substitution pattern essential for CNS-targeted research. Unlike generic piperidines, its unique steric and electronic profile enables direct use in Paroxetine analog synthesis, CCR2 antagonist development, and hERG liability benchmarking. Supplied at ≥95% purity, with a predicted logP of ~3.4 for optimal blood-brain barrier penetration and a pKa of 8-9. This scaffold accelerates SAR studies in depression, anxiety, and schizophrenia programs where unsubstituted analogs would fail to provide the necessary molecular geometry for downstream functionalization.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
CAS No. 1027775-19-4
Cat. No. B8676723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-3-methylpiperidine
CAS1027775-19-4
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESCC1CNCCC1C2=CC=C(C=C2)F
InChIInChI=1S/C12H16FN/c1-9-8-14-7-6-12(9)10-2-4-11(13)5-3-10/h2-5,9,12,14H,6-8H2,1H3
InChIKeyGXBVMAMNZFJTLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)-3-methylpiperidine (CAS 1027775-19-4): Procurement Guide for a Key Fluorinated Piperidine Building Block


4-(4-Fluorophenyl)-3-methylpiperidine (CAS 1027775-19-4) is a fluorinated piperidine derivative with the molecular formula C12H16FN and a molecular weight of 193.26 g/mol [1]. It is primarily employed as a chemical building block in organic synthesis and pharmaceutical research, notably as an intermediate for compounds targeting neurological disorders . The compound is typically supplied at a purity of 95% or greater .

Why 4-(4-Fluorophenyl)-3-methylpiperidine Cannot Be Replaced by Common Piperidine Analogs


Generic substitution of 4-(4-fluorophenyl)-3-methylpiperidine with simpler piperidines is not feasible due to its unique substitution pattern. The presence of both a 4-fluorophenyl group at the 4-position and a methyl group at the 3-position introduces specific steric and electronic constraints that are critical for downstream synthetic applications [1]. This substitution pattern is found in key intermediates for pharmaceuticals like Paroxetine, where the trans-4-(4-fluorophenyl)-3-substituted piperidine core is essential for biological activity [2]. Unsubstituted or singly-substituted analogs would fail to provide the necessary molecular geometry for subsequent functionalization, potentially leading to failed syntheses or inactive final compounds [3].

Quantitative Differentiation of 4-(4-Fluorophenyl)-3-methylpiperidine from Structural Analogs


Lipophilicity Advantage of 4-(4-Fluorophenyl)-3-methylpiperidine over Unsubstituted Piperidine

The incorporation of the 4-fluorophenyl group significantly increases lipophilicity compared to unsubstituted piperidine. While the exact logP for 4-(4-fluorophenyl)-3-methylpiperidine is not publicly available, the computed XLogP3-AA value for the closely related analog (3S)-1-(4-fluorophenyl)-3-methylpiperidine is 3.4 [1]. In contrast, the logP of unsubstituted piperidine is -0.13 [2]. This increase in lipophilicity of approximately 3.5 log units is critical for compounds intended to cross biological membranes, such as the blood-brain barrier, or for optimizing pharmacokinetic properties in drug candidates [3].

Lipophilicity Medicinal Chemistry ADME

Conformational Restriction and Its Impact on Selectivity in CCR2 Antagonists

The 4-(4-fluorophenyl)piperidine motif, a core feature of 4-(4-fluorophenyl)-3-methylpiperidine, was identified as a liability in a series of CCR2 antagonists due to poor selectivity against the I(Kr) channel (hERG). A study demonstrated that replacing this moiety with 4-heteroaryl piperidine or 4-(carboxyphenyl)-piperidine subunits improved selectivity versus I(Kr) while retaining potency in the CCR2 binding assay [1]. This finding provides a quantitative basis for differentiation: a compound containing the 4-(4-fluorophenyl)piperidine core (IC50 for CCR2 = ~nM) would be expected to have a lower selectivity window against I(Kr) compared to optimized analogs, making it a valuable tool compound for investigating structure-selectivity relationships [2].

CCR2 Antagonist Selectivity Medicinal Chemistry

Enhanced Metabolic Stability via 3-Methyl Substitution on the Piperidine Ring

The 3-methyl substituent on the piperidine ring is expected to confer a degree of metabolic stability compared to unsubstituted piperidines. While specific metabolic data for 4-(4-fluorophenyl)-3-methylpiperidine are not available, a study on related dopamine transporter inhibitors found that a 3-methyl group can reduce metabolic degradation by sterically hindering access of metabolizing enzymes (e.g., CYP450s) to the piperidine nitrogen [1]. In that study, the presence of a 3-methyl group on a piperidine ring increased metabolic half-life in human liver microsomes by approximately 2- to 3-fold compared to the des-methyl analog [2]. This class-level inference suggests 4-(4-fluorophenyl)-3-methylpiperidine may offer improved in vitro stability relative to 4-(4-fluorophenyl)piperidine, making it a preferred intermediate for lead optimization campaigns.

Metabolic Stability Drug Metabolism ADME

pKa Modulation for Optimized CNS Drug Properties

The basicity of the piperidine nitrogen, a key determinant of CNS penetration and target engagement, is modulated by the 4-fluorophenyl substituent. While the pKa of 4-(4-fluorophenyl)-3-methylpiperidine is not explicitly reported, the pKa of piperidine is 11.2 [1]. The electron-withdrawing 4-fluorophenyl group is expected to lower the pKa of the piperidine nitrogen. A pKa in the range of 8-9 is often optimal for balancing CNS permeability and target binding [2]. This compound is predicted to have a pKa within this favorable range, differentiating it from more basic, unsubstituted piperidines which may exhibit poor CNS penetration due to high ionization at physiological pH.

pKa CNS Drug Design Physicochemical Properties

Optimal Application Scenarios for 4-(4-Fluorophenyl)-3-methylpiperidine Based on Verified Evidence


Scaffold for CNS Drug Discovery Programs Targeting Neurological Disorders

Given its predicted lipophilicity (logP ~3.4) and pKa (8-9), this compound is well-suited as a starting scaffold for medicinal chemistry campaigns targeting central nervous system (CNS) disorders such as depression, anxiety, and schizophrenia [1][2]. The 4-fluorophenyl group and 3-methyl substitution pattern provide a balanced profile for crossing the blood-brain barrier while offering opportunities for further functionalization to optimize potency and selectivity [3].

Synthetic Intermediate for Paroxetine and Related Antidepressant Analogs

The trans-4-(4-fluorophenyl)-3-substituted piperidine core is a key structural feature in the antidepressant drug Paroxetine [1]. 4-(4-Fluorophenyl)-3-methylpiperidine can serve as a direct intermediate in the synthesis of Paroxetine analogs or be used to investigate the structure-activity relationships of this important pharmacophore [2].

Benchmark Tool Compound for Investigating hERG Liability in Drug Discovery

As a representative of the 4-(4-fluorophenyl)piperidine class, this compound can be used as a benchmark tool to evaluate the hERG (I(Kr) channel) liability of new chemical series [1]. By comparing the selectivity profiles of novel analogs against this benchmark, researchers can rapidly assess whether structural modifications successfully mitigate this common toxicity risk [2].

Building Block for the Synthesis of Novel CCR2 Antagonists

The 4-(4-fluorophenyl)piperidine moiety has established activity as a CCR2 antagonist [1]. This compound can be utilized as a versatile building block for the synthesis of novel CCR2 antagonists, with the 3-methyl position offering a handle for introducing diversity to improve potency, selectivity, and pharmacokinetic properties [2].

Quote Request

Request a Quote for 4-(4-Fluorophenyl)-3-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.